Verimol B
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Overview
Description
Verimol B is a methoxybenzoic acid.
This compound is a natural product found in Illicium verum with data available.
Scientific Research Applications
Isolation and Antibacterial Activity
- Isolation from Clausena harmandiana : Verimol B was isolated from the acetone extract of Clausena harmandiana fruits. This compound, along with others, demonstrated weak antibacterial activity against various bacterial strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (Maneerat et al., 2013).
Computational Study on SARS-CoV-2
- Potential Against SARS-CoV-2 : A computational study evaluated the potential of Verimol-G, a compound similar to this compound, against the main protease of SARS-CoV-2. The study identified Verimol-G as a promising inhibitor, forming stable interactions with the catalytic dyad residues of the virus's main protease (Tripathi et al., 2022).
Properties
CAS No. |
212516-35-3 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 |
IUPAC Name |
[2-hydroxy-1-(4-methoxyphenyl)propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O5/c1-12(19)17(13-4-8-15(21-2)9-5-13)23-18(20)14-6-10-16(22-3)11-7-14/h4-12,17,19H,1-3H3 |
InChI Key |
PCUOEOPTDCUNQQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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